Nor NOHA monoacetate, chemically known as (2S)-2-amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate, is an important compound recognized for its role as a reversible, competitive inhibitor of arginase. This compound is particularly notable for its selectivity, exhibiting a ten-fold preference for human type II arginase over type I, making it a valuable tool in research related to nitric oxide bioavailability and various vascular conditions .
Nor NOHA monoacetate is classified as a small molecule and is primarily utilized in laboratory research settings. It has been investigated for its potential therapeutic applications, particularly in the context of ischemia-reperfusion injury and cancer treatment . The compound is derived from N-hydroxy-nor-L-arginine and is recognized under the CAS number 2250019-93-1 .
The synthesis of Nor NOHA monoacetate involves several chemical reactions that typically start with the precursor N-hydroxy-nor-L-arginine. The process includes:
The synthesis can be performed using standard organic chemistry techniques, including protection/deprotection strategies for functional groups to ensure selective reactions occur without unwanted side products. Detailed protocols may vary based on laboratory practices and desired purity levels .
Nor NOHA monoacetate has a molecular formula of CHNO with a molecular weight of approximately 176.1738 g/mol . Its structural representation highlights key functional groups that contribute to its biological activity:
The InChI Key for Nor NOHA monoacetate is KOBHCUDVWOTEKO-VKHMYHEASA-N, which can be used for database searches to find more detailed structural data .
Nor NOHA monoacetate primarily acts by inhibiting the enzyme arginase, which catalyzes the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased levels of L-arginine available for nitric oxide synthase, thereby enhancing nitric oxide production. Key reactions include:
Experimental studies have shown that Nor NOHA effectively reduces arginase activity in various biological systems, including isolated vascular tissues .
The mechanism by which Nor NOHA monoacetate exerts its effects involves several steps:
This mechanism has significant implications in conditions characterized by reduced nitric oxide availability, such as cardiovascular diseases .
Nor NOHA monoacetate exhibits several notable physical and chemical properties:
These properties influence its solubility, bioavailability, and interaction with biological targets .
Nor NOHA monoacetate has several applications in scientific research:
Nor NOHA monoacetate ((2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate) functions as a reversible competitive inhibitor of human arginase enzymes. It competes directly with the natural substrate L-arginine for binding at the catalytic site, exhibiting an IC₅₀ value of 2 μM against both type I and type II human arginase isoforms. Kinetic studies confirm that inhibition follows classical Michaelis-Menten competitive kinetics, where increasing concentrations of Nor NOHA monoacetate raise the apparent Michaelis constant (Kₘ) for L-arginine without altering the maximal reaction velocity (Vₘₐₓ). This reversibility is demonstrated through dialysis experiments showing full enzymatic activity restoration upon inhibitor removal. The binding affinity (Kᵢ) of Nor NOHA monoacetate is approximately 10-fold higher for arginase II compared to arginase I, attributed to subtle differences in active-site accessibility and electrostatic environments between isoforms [1] [8].
The differential selectivity of Nor NOHA monoacetate arises from isoform-specific structural variations in the arginase active sites. While both isoforms share identical catalytic residues and binuclear manganese clusters, crystallographic analyses reveal key distinctions:
Table 1: Selectivity Profile of Nor NOHA Monoacetate Against Human Arginase Isoforms
Parameter | Arginase I | Arginase II | Experimental Conditions |
---|---|---|---|
IC₅₀ | 20 μM | 2 μM | pH 7.5, 37°C |
Kᵢ | 18.5 μM | 1.8 μM | Competitive binding assay |
Selectivity Ratio | 1 | 10 | Type II/Type I |
Vₘₐₓ Reduction | 40% | 92% | 10 μM inhibitor |
This 10-fold selectivity for arginase II has physiological implications, as this isoform predominates in tumor microenvironments and vascular endothelium, making Nor NOHA monoacetate a strategic tool for studying extrahepatic arginase pathways [8] [9].
Nor NOHA monoacetate exploits the metalloenzyme nature of arginase, which requires a binuclear manganese cluster for catalytic activity. X-ray crystallography studies demonstrate that the hydroxyguanidine group of Nor NOHA monoacetate directly bridges the two manganese ions (Mn²⁺ᴬ and Mn²⁺ᴮ), displacing the native metal-bridging hydroxide ion. The inhibitor’s oxygen atom coordinates with Mn²⁺ᴬ at a distance of 2.1 Å, while its terminal nitrogen atom binds Mn²⁺ᴮ at 2.3 Å. This binding mode causes a conformational shift in the manganese coordination geometry from trigonal bipyramidal to octahedral, stabilizing the inhibitor-enzyme complex. Additionally, Nor NOHA monoacetate occupies the typically vacant "substrate-specificity pocket" adjacent to Mn²⁺ᴬ, a region not fully accessed by L-arginine. This dual-site occupation disrupts the hydrolysis mechanism by preventing water activation and tetrahedral intermediate formation [3] [8].
Table 2: Manganese Coordination Geometry in Arginase-Nor NOHA Complexes
Coordination Parameter | Native Arginase | Nor NOHA-Bound Arginase | Functional Consequence |
---|---|---|---|
Mn-Mn Distance | 3.3 Å | 3.5 Å | Reduced metal cooperativity |
Bridging Ligand | OH⁻ | N-OH of Nor NOHA | Disrupted nucleophile generation |
Coordination Number | 5 (per Mn ion) | 6 (per Mn ion) | Altered electrostatics |
Ligand Displacement | N/A | H₂O molecule at Mn²⁺ᴬ site | Blocked solvent access |
The stability of this complex is enhanced by hydrogen bonding between Nor NOHA’s α-carboxylate group and active-site residues His-141 and Glu-277 (numbering for human arginase I), effectively mimicking the transition state during L-arginine hydrolysis [9] [10].
The hydroxyguanidine group (-NH-C(=NOH)-NH₂) serves as the pharmacophoric element responsible for Nor NOHA monoacetate’s high-affinity binding. This moiety acts as a transition state analog during the arginase catalytic cycle, specifically resembling the tetrahedral intermediate formed when hydroxide attacks the guanidinium carbon of L-arginine. Three critical interactions enhance binding:
Binding energy calculations reveal that the hydroxyguanidine moiety contributes >60% of the total ΔG₋ᵦᵢₙ𝒹 (-8.2 kcal/mol), primarily through metal coordination and charge stabilization. Modifying this group to a guanidine (as in norarginine) reduces inhibitory potency by 150-fold, underscoring its indispensable role in mimicking the high-energy intermediate during catalysis [8] [10].
The α-amino and α-carboxylate groups further stabilize binding through conserved salt bridges with Glu-186 and Asp-183, respectively, positioning the hydroxyguanidine moiety at optimal geometry for manganese interaction. This precise molecular mimicry explains Nor NOHA monoacetate’s sub-nanomolar dissociation constant for arginase II and its effectiveness in blocking substrate access despite physiological L-arginine concentrations in the millimolar range [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: